Deruxtecan - 1599440-13-7

Deruxtecan

Catalog Number: EVT-266839
CAS Number: 1599440-13-7
Molecular Formula: C52H56FN9O13
Molecular Weight: 1034.0684
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deruxtecan (DXd), formally known as MAAA-1181a, is a potent topoisomerase I inhibitor payload used in the creation of antibody-drug conjugates (ADCs) [, , , , ]. It is a derivative of exatecan . Deruxtecan is not used independently as a therapeutic agent but serves as a cytotoxic component that is linked to antibodies targeting specific cancer cells. [, , , , ] This approach aims to deliver highly potent chemotherapy directly to tumor cells while minimizing systemic toxicity. [, , , , ] In scientific research, Deruxtecan is crucial in exploring novel cancer therapies, investigating drug delivery mechanisms, and studying the interplay between targeted therapies and the immune system. [, , , ]

Mechanism of Action

Deruxtecan, as a topoisomerase I inhibitor, exerts its cytotoxic effects by interfering with the topoisomerase I enzyme, which is crucial for DNA replication and repair. [, , , ] Topoisomerase I creates temporary single-strand breaks in DNA to relieve torsional stress during replication. [, , , ] Deruxtecan binds to the topoisomerase I-DNA complex and prevents the enzyme from resealing these breaks, leading to DNA damage and ultimately cell death. [, , , ]

Applications
  • HER2-positive cancers: Deruxtecan is conjugated to trastuzumab, an antibody targeting the human epidermal growth factor receptor 2 (HER2). This ADC, known as trastuzumab deruxtecan (T-DXd), has shown promising results in treating HER2-positive breast cancer [, , , , , , ], gastric cancer [, , , ], and other solid tumors . T-DXd utilizes a cleavable tetrapeptide-based linker to release Deruxtecan within the tumor cells .

  • HER3-positive cancers: Deruxtecan is conjugated to patritumab, an antibody targeting the human epidermal growth factor receptor 3 (HER3). This ADC, known as patritumab deruxtecan (HER3-DXd), is being investigated for its potential in treating various HER3-expressing solid tumors, including breast, lung, and colorectal cancer .

  • TROP2-positive cancers: Deruxtecan is conjugated to datopotamab, an antibody targeting TROP2 (trophoblast cell-surface antigen 2). This ADC, known as datopotamab deruxtecan (Dato-DXd), is under investigation for the treatment of triple-negative breast cancer .

Future Directions
  • Exploring new targets: Investigating the conjugation of Deruxtecan to antibodies targeting other cancer-specific proteins could expand its application to a broader range of tumor types. [, ]

  • Optimizing linker technology: Developing more stable and tumor-selective linkers could further enhance the efficacy and safety of Deruxtecan-based ADCs by maximizing drug delivery to tumor cells and minimizing off-target toxicity.

  • Combination therapies: Combining Deruxtecan-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or other targeted therapies, may provide synergistic anti-tumor effects. [, , ]

  • Biomarker development: Identifying biomarkers that predict response to Deruxtecan-based ADCs could personalize treatment and improve patient outcomes.

  • Addressing resistance mechanisms: Investigating mechanisms of resistance to Deruxtecan-based ADCs could lead to the development of strategies to overcome resistance and enhance the durability of response. [, ]

Trastuzumab Deruxtecan (T-DXd)

  • Compound Description: Trastuzumab deruxtecan (T-DXd), formerly known as DS-8201a, is an antibody-drug conjugate (ADC) consisting of a humanized anti-HER2 monoclonal antibody attached via a tetrapeptide-based cleavable linker to a topoisomerase I inhibitor payload, deruxtecan . T-DXd is designed to target and deliver deruxtecan specifically to HER2-expressing cancer cells.

Trastuzumab Emtansine (T-DM1)

  • Compound Description: Trastuzumab emtansine (T-DM1) is another HER2-targeting antibody-drug conjugate. Instead of deruxtecan, T-DM1 utilizes a different cytotoxic payload, mertansine (DM1), linked to the trastuzumab antibody.

[Fam-] Trastuzumab Deruxtecan (DS-8201a)

  • Compound Description: This is a fluorescently labeled version of trastuzumab deruxtecan used in preclinical studies to track the intracellular trafficking and processing of the ADC.

Exatecan

  • Compound Description: Exatecan is a topoisomerase I inhibitor that belongs to the camptothecin class of compounds. It acts by inhibiting the topoisomerase I enzyme, leading to DNA damage and cell death.

Properties

CAS Number

1599440-13-7

Product Name

Deruxtecan

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1034.0684

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Solubility

Soluble in DMSO

Synonyms

Deruxtecan, Trastuzumab deruxtecan; DS-8201a; DS8201a; DS 8201a; exatecan derivative; DX-8951 derivative; DX 8951; DX8951;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.